5,6,7,8-Tetrahydro-1,6-naphthyridine - 80957-68-2

5,6,7,8-Tetrahydro-1,6-naphthyridine

Catalog Number: EVT-1585059
CAS Number: 80957-68-2
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Its importance in scientific research stems from its presence in various biologically active compounds, making it a valuable pharmacophore in drug discovery. Notably, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have shown promising results as potential therapeutic agents for various diseases, including HIV, Alzheimer's disease, and vertigo. [, , , , , , , ]

Synthesis Analysis
  • Cobalt-catalyzed [2+2+2] Cyclization: This method utilizes dialkynylnitriles as starting materials and proceeds via a cobalt-catalyzed intramolecular cyclization to afford the desired tetrahydronaphthyridines. This approach allows for the efficient synthesis of diversely substituted derivatives and has proven valuable for library synthesis. [, ]

  • Condensation Reactions: Various condensation reactions have been employed for synthesizing this scaffold. For instance, reacting mono- and bicyclic-4-piperidones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia provides a facile route to 3-amino-5,6,7,8-tetrahydro[1,6]naphthyridines and their substituted homologs. [] Another approach involves the condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation, to obtain derivatives with methyl substituents in the aromatic ring. []

  • Chemical Modification of Pyridine Derivatives: This method involves the reduction of 1,6-naphthyridinium salts to obtain various 6-substituted 5,6,7,8-tetrahydro-1,6-naphthyridines. This strategy allows for introducing different substituents at the 6-position, enabling structure-activity relationship studies. []

  • Cyclization of 2-Styrylnicotinic Acid Amides: This method involves the cyclization of appropriately substituted 2-styrylnicotinic acid amides to obtain substituted 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridines. This strategy provides a straightforward route to specific derivatives with a carbonyl group at the 5-position. [, ]

Molecular Structure Analysis

Computational methods, such as molecular orbital calculations and conformational analysis, have been employed to study the structural features and their influence on the biological activity of these derivatives. These studies provide insights into the molecular geometry, electronic distribution, and conformational preferences of the molecules, aiding in the rational design of more potent and selective compounds. [, ]

Chemical Reactions Analysis
  • Alkylation: Introducing alkyl groups at different positions of the tetrahydronaphthyridine scaffold allows for modulating lipophilicity, steric hindrance, and other physicochemical properties, influencing their biological activity. []

  • Arylpiperazine Formation: Incorporating an arylpiperazine moiety at the 6-position has been explored for developing antivertigo agents. This modification introduces a pharmacophore known to interact with specific receptors involved in vestibular function. [, ]

  • Annelation Reactions: Fusing additional heterocyclic rings onto the tetrahydronaphthyridine core expands the structural diversity and pharmacological potential of these compounds. For instance, synthesizing thieno[2,3-b][1,6]naphthyridines and pyrimido[4′,5′:4,5]thieno[2,3-b][1,6]naphthyridines by annelating thiophene and pyrimidine rings, respectively, has been reported. []

  • Introduction of Functional Groups: Incorporating functional groups like cyano, amino, and carbonyl groups at different positions allows for tailoring the physicochemical properties and reactivity of the molecules, impacting their interactions with biological targets. [, , , ]

Mechanism of Action
  • HIV-1 Integrase Allosteric Inhibition: Certain derivatives bind to the lens epithelium-derived growth factor (LEDGF) binding site on HIV-1 integrase, an enzyme essential for viral replication. This interaction induces aberrant multimerization of integrase, disrupting its function and inhibiting viral replication. [, ]

  • Acetylcholinesterase Inhibition: Some 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, designed as analogs of the natural product huperzine A, exhibit inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition increases acetylcholine levels, potentially beneficial for managing Alzheimer's disease. []

  • CXCR4 Antagonism: Certain tetrahydronaphthyridine analogs act as antagonists of the chemokine receptor CXCR4, involved in various physiological and pathological processes, including HIV infection, cancer metastasis, and inflammatory diseases. []

Applications
  • Antiviral Agents: Derivatives targeting the LEDGF binding site of HIV-1 integrase have shown promising antiviral activity against HIV-1 infection in cell culture. These compounds represent a novel class of HIV-1 replication inhibitors with the potential for developing new antiretroviral therapies. [, ]

  • Potential Therapeutics for Alzheimer's Disease: Certain 6,8-bridged derivatives, inspired by the structure of Huperzine A, exhibit acetylcholinesterase inhibitory activity. This finding suggests their potential as therapeutic agents for managing Alzheimer's disease and other neurodegenerative disorders associated with acetylcholine deficiency. []

  • Antivertigo Agents: Studies on 6-substituted 5,6,7,8-tetrahydro-1,6-naphthyridines, specifically those containing an arylpiperazine moiety at the 6-position, have shown potent antivertigo activity in animal models. These compounds provide valuable leads for developing new drugs for treating vertigo and dizziness. [, ]

  • CXCR4 Antagonists: Tetrahydronaphthyridine analogs have been explored as CXCR4 antagonists, exhibiting potent inhibition of CXCR4-mediated signaling and cellular responses. These compounds hold promise for developing new therapies for various diseases, including HIV infection, cancer, and inflammatory disorders. []

6-[2-(4-Aryl-1-piperazinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridines

Compound Description: This series of compounds features a 5,6,7,8-tetrahydro-1,6-naphthyridine core with a 6-[2-(4-aryl-1-piperazinyl)ethyl] substituent. The aryl group on the piperazine ring was varied with different ortho-, meta-, and para-substituents to investigate structure-activity relationships (SAR) for antivertigo activity [].

Relevance: This series exemplifies a class of structurally modified 5,6,7,8-tetrahydro-1,6-naphthyridines explored for their therapeutic potential, particularly as antivertigo agents [, , ]. The research highlighted the significant influence of the substituents on the aryl ring, particularly at the ortho-position, on the antivertigo activity, suggesting the importance of electronic factors and potential hydrogen bonding interactions with a putative receptor [].

Bridged 5,6,7,8-Tetrahydro-1,6-naphthyridines

Compound Description: This category encompasses derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines with a bridge connecting positions 6 and 8. These compounds were designed as analogs of Huperzine A, a naturally occurring alkaloid known for its acetylcholinesterase inhibitory activity []. The bridgehead positions and the type of bridge (saturated or unsaturated) were varied to explore their impact on biological activity.

Relevance: The bridged derivatives highlight the potential of modifying the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold to mimic natural products and target specific enzymes like acetylcholinesterase []. Although these analogs showed weaker inhibition compared to Huperzine A, the research underscores the utility of molecular modeling and docking simulations in rationalizing the observed activity trends and guiding further structural optimization [].

5-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridines

Compound Description: This compound class features a phenyl group directly attached to the 5-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine core. These derivatives were synthesized as part of a study focusing on developing potential D1 receptor ligands [, ].

Relevance: The introduction of the phenyl group at the 5-position signifies a notable structural modification to the 5,6,7,8-tetrahydro-1,6-naphthyridine framework. Investigating these derivatives as potential D1 receptor ligands suggests their potential application in neurological and psychiatric disorders, highlighting the versatility of this scaffold in medicinal chemistry [, ].

5-Phenyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines

Compound Description: This class of compounds can be considered as expanded analogs of 5,6,7,8-tetrahydro-1,6-naphthyridines, featuring a seven-membered azepine ring fused to the pyridine moiety. Like the 5-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridines, these compounds were also explored as potential D1 receptor ligands [, ].

Relevance: The synthesis and evaluation of these azepine analogs alongside the 5,6,7,8-tetrahydro-1,6-naphthyridines underscore the exploration of ring expansion strategies in drug design. Comparing their activities can provide valuable insights into the impact of ring size and flexibility on binding affinity and selectivity profiles for specific biological targets, such as the D1 receptor [, ].

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives with an N-Propyl Phenyl Group

Compound Description: This specific group of compounds was discovered during the development of HIV-1 integrase inhibitors [, ]. These derivatives feature an N-propyl phenyl group, a critical structural element for their activity. These molecules target the lens epithelium-derived growth factor (LEDGF) binding site on HIV-1 integrase, disrupting the enzyme's function and inhibiting viral replication [, ].

Relevance: These derivatives highlight the successful application of 5,6,7,8-tetrahydro-1,6-naphthyridine as a core structure for developing potent and selective antiviral agents [, ]. The research emphasizes the importance of the N-propyl phenyl group for binding to the LEDGF binding site and promoting aberrant multimerization of integrase, leading to the inhibition of HIV-1 replication [, ].

TAK-828F

Compound Description: TAK-828F is a potent and selective retinoid-related orphan receptor γt (RORγt) inverse agonist containing a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold [].

Relevance: The development of TAK-828F showcases the successful utilization of 5,6,7,8-tetrahydro-1,6-naphthyridine as a central building block in discovering and developing a clinically relevant drug candidate. This specific example demonstrates the scaffold's versatility and potential for further exploration in targeting various therapeutic areas [].

Tetrahydronaphthyridine CXCR4 Antagonists

Compound Description: This series of compounds, derived from the initial compound TIQ15, are potent CXCR4 antagonists containing the 5,6,7,8-tetrahydro-1,6-naphthyridine moiety []. Modifications to the aromatic portion and the amine side chain aimed to improve drug-like properties such as reduced CYP2D6 inhibition and enhanced permeability [].

Relevance: This series demonstrates the successful optimization of 5,6,7,8-tetrahydro-1,6-naphthyridine-containing compounds to generate potent and selective CXCR4 antagonists with improved drug-like properties. This research exemplifies the potential of this scaffold for developing therapeutics for various diseases, including cancer and HIV [].

Properties

CAS Number

80957-68-2

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridine

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2

InChI Key

FPEAARFNXIWCTP-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CC=C2

Synonyms

5,6,7,8-tetrahydro-1,6-naphthyridine
tetrahydro-1,6-naphthyridine

Canonical SMILES

C1CNCC2=C1N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.